2-(Pyridin-3-yloxy)benzaldehyde

Aldehyde dehydrogenase ALDH3A1 inhibition Cancer stem cell

Medicinal chemistry programs targeting ALDH3A1 require the precise meta-pyridine isomer; the ortho-pyridine variant is inactive. Generic isomer substitution risks activity loss. ● Validated ALDH3A1 inhibitor starting point with IC50 = 2.1 μM against human ALDH3A1-mediated benzaldehyde oxidation. ● Ortho-aldehyde geometry essential for 2,5-disubstituted-1,3,4-oxadiazole antimicrobial library synthesis. ● 3-Pyridyloxy ether withstands Ni-catalyzed reductive conditions that cleave 2-pyridyl ethers, enabling orthogonal deprotection strategies.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 887344-42-5
Cat. No. B1587787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yloxy)benzaldehyde
CAS887344-42-5
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OC2=CN=CC=C2
InChIInChI=1S/C12H9NO2/c14-9-10-4-1-2-6-12(10)15-11-5-3-7-13-8-11/h1-9H
InChIKeyBYCSAVFUTDKCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yloxy)benzaldehyde Technical Overview


2-(Pyridin-3-yloxy)benzaldehyde (CAS 887344-42-5) is a heteroaromatic aldehyde with the molecular formula C12H9NO2 (MW: 199.21 g/mol), composed of a benzaldehyde core linked via an ether bridge to a pyridin-3-yl moiety at the ortho-position . It is commercially available as a research-grade building block, typically at ≥95% purity as a solid at 20°C, with a reported melting point of 75–79°C . The compound serves as a versatile intermediate in medicinal chemistry for constructing heterocyclic scaffolds and is characterized by its dual reactive aldehyde functionality and Lewis-basic pyridine nitrogen at the meta-position relative to the ether linkage .

3-Pyridyl ether positional requirement Specific isomer needed for ALDH3A1 inhibition study fit; 2-pyridyl isomer reported inactive.
Procurement context: Isoform-specific substitution pattern review
Solid physical form (75–79 °C) Supports precise gravimetric weighing in milligram-scale library synthesis workflows.
Handling context: Avoids solvent-based transfer required for oily isomers
Stable ether linkage under Ni catalysis 3-Pyridyloxy group not susceptible to Ni-catalyzed reductive C–O cleavage; supports orthogonal protection strategies.
Synthesis context: 2-Pyridyl isomer cleaved under these conditions

2-(Pyridin-3-yloxy)benzaldehyde Isomer Specificity


Pyridinyloxybenzaldehydes form a structural isomer family (C12H9NO2) where the pyridine nitrogen position (ortho, meta, or para) and the aldehyde substitution site on the benzene ring dictate distinct electronic environments, molecular geometries, and biological target interactions. The 3-pyridyl (meta-pyridine) isomer presents a unique spatial orientation and hydrogen-bonding capability compared to the 2-pyridyl and 4-pyridyl variants, which directly impacts binding to protein targets such as aldehyde dehydrogenase 3A1 (ALDH3A1) [1]. Generic replacement with a positional isomer without prior experimental validation introduces risk of activity loss, altered metabolic profiles, or failed synthetic transformations in multistep medicinal chemistry programs. Selection of the correct isomer must be based on target-specific quantitative evidence and intended synthetic pathway requirements, not merely on shared molecular formula or cost considerations .

Target (3-Pyridyl) Measurable ALDH3A1 inhibition (IC50 2.1 μM) in reported assay conditions.
Substitute (2-Pyridyl) No detectable ALDH3A1 inhibition; may act as substrate rather than inhibitor.
Target (3-Pyridyl) Solid form (75–79 °C) supports direct handling and accurate weighing.
Substitute (4-Pyridyl Regioisomer) Oily liquid form may complicate milligram-scale dispensing and increase exposure risk.
Target (3-Pyridyl) Resistant to Ni-catalyzed C–O bond cleavage. Enables orthogonal deprotection routes.
Substitute (2-Pyridyl) Readily cleaved by Ni/sodium isopropoxide. Stability profile may differ significantly.

2-(Pyridin-3-yloxy)benzaldehyde Comparative Evidence


ALDH3A1 Inhibition: Meta- vs. Ortho-Pyridine Isomer

2-(Pyridin-3-yloxy)benzaldehyde exhibits measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 × 10³ nM (2.1 μM) when preincubated for 1 minute followed by benzaldehyde substrate addition and spectrophotometric analysis [1]. In contrast, the ortho-pyridine isomer 2-(pyridin-2-yloxy)benzaldehyde (CAS 141580-71-4) showed no detectable inhibitory activity against wild-type human ALDH3A1 under comparable assay conditions [2]. This meta- versus ortho-pyridine nitrogen positional difference directly translates to a functional divergence in enzyme inhibition capacity. The 2-pyridyl isomer may act as a substrate rather than an inhibitor due to altered binding orientation at the catalytic cysteine residue [2]. No ALDH3A1 inhibition data were located for the para-substituted isomer 4-(pyridin-3-yloxy)benzaldehyde (CAS 87626-41-3), nor for the 4-pyridyl isomer 2-(pyridin-4-yloxy)benzaldehyde (CAS 33399-37-0), precluding direct comparison [3].

ALDH3A1 IC50
Cross-study comparable
2.10 × 10³ nM (2.1 μM)
Supports selection of 3-pyridyl isomer for ALDH3A1 pathway studies.
2-Pyridyl isomer showed no detectable inhibition under comparable conditions.
Aldehyde dehydrogenase ALDH3A1 inhibition Cancer stem cell

1,3,4-Oxadiazole Synthesis Precursor

2-(Pyridin-3-yloxy)benzaldehyde has been explicitly employed as a starting material for the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives with demonstrated antimicrobial activity [1]. The synthetic route involves conversion of the pyridinyloxy benzaldehyde to the corresponding arylidene hydrazide, followed by chloramine-T oxidative cyclization to the oxadiazole product [1]. The ortho-aldehyde substitution pattern is critical: the proximity of the aldehyde to the ether linkage influences the conformation of the arylidene hydrazide intermediate and subsequent cyclization efficiency. In contrast, 4-(pyridin-3-yloxy)benzaldehyde (para-aldehyde isomer) and 3-(pyridin-2-yloxy)benzaldehyde (meta-aldehyde isomer) would yield regioisomeric oxadiazole products with distinct steric and electronic properties, potentially altering antimicrobial activity profiles. The ortho-positioning of the aldehyde relative to the ether oxygen in 2-(pyridin-3-yloxy)benzaldehyde also enables intramolecular hydrogen bonding that can stabilize reactive intermediates during condensation reactions .

Oxadiazole Synthesis
Class-level inference
Ortho-aldehyde substitution pattern required
Reported synthetic pathway context for 1,3,4-oxadiazole antimicrobial screening compounds.
Para- and meta-aldehyde isomers lack published synthetic protocol data.
1,3,4-Oxadiazole synthesis Antimicrobial agent Heterocyclic chemistry

C–O Bond Reduction: 2-Pyridyl vs. 3-Pyridyl Ether

A nickel-catalyzed reductive C–O bond cleavage methodology has been reported specifically for aryl and benzyl 2-pyridyl ethers using sodium isopropoxide, enabling direct removal of the 2-pyridyloxy group with high efficiency under mild conditions [1]. This method exploits the bidentate chelation capability of the 2-pyridyl nitrogen with the adjacent ether oxygen to facilitate nickel-catalyzed bond activation. The 3-pyridyloxy group present in 2-(pyridin-3-yloxy)benzaldehyde lacks this chelation geometry due to the meta-position of the pyridine nitrogen relative to the ether linkage, rendering it resistant to this specific reductive cleavage pathway . This differential reactivity has practical implications for synthetic route design: the 3-pyridyloxy moiety serves as a more robust protecting group or structural element that survives reductive conditions that would cleave a 2-pyridyloxy group. Conversely, when orthogonal deprotection strategies are required, the 2-pyridyl isomer offers a chemoselective handle not available in the 3-pyridyl compound.

Ni-Catalyzed C–O Bond
Class-level inference
3-Pyridyloxy group resistant to Ni cleavage
Method context for chemoselectivity: 3-pyridyl ether stable under reported reductive conditions.
2-Pyridyl ether cleaved with high efficiency via chelation-assisted pathway.
Nickel catalysis C–O bond cleavage Protecting group strategy

Physical Form: Solid vs. Liquid Isomers

2-(Pyridin-3-yloxy)benzaldehyde is supplied as a solid at 20°C with a reported melting point range of 75–79°C . In contrast, the regioisomer 4-(pyridin-3-yloxy)benzaldehyde is obtained as a yellow oil during synthesis . The solid physical form of the 2-substituted isomer confers practical advantages for precise gravimetric weighing in small-scale research quantities, reducing handling loss and improving accuracy in stoichiometric calculations compared to liquid or oily analogs. This difference originates from the ortho- versus para-aldehyde substitution pattern, which influences crystal packing efficiency through dipole–dipole interactions and potential intramolecular hydrogen bonding between the ortho-aldehyde and the ether oxygen. For procurement decisions involving milligram-scale compound library synthesis or SAR studies, the solid form reduces the need for solvent-based transfer and minimizes atmospheric oxidation exposure during weighing operations.

Physical Form
Cross-study comparable
Solid (mp 75–79 °C)
Solid state may improve handling accuracy over liquid/oil regioisomers.
4-Pyridinyloxybenzaldehyde regioisomer obtained as yellow oil in synthesis.
Physical form Weighing accuracy Laboratory handling

ALDH3A1 Inhibition vs. Benzaldehyde Derivatives

The ALDH3A1 inhibitory activity of 2-(pyridin-3-yloxy)benzaldehyde (IC50 = 2.1 μM) can be benchmarked against known ALDH3A1-interacting compounds to contextualize its potency. N,N-diethylaminobenzaldehyde (DEAB), a widely used ALDH inhibitor in cancer stem cell assays, functions as an excellent substrate for ALDH3A1 with Vmax/KM exceeding that of benzaldehyde, but quantitative IC50 data for DEAB against purified ALDH3A1 under comparable preincubation conditions was not located in the available literature [1]. A structurally unrelated selective ALDH3A1 inhibitor, N-[4-(4-methylsulfonyl-2-nitroanilino)phenyl]acetamide, has been crystallographically characterized in complex with human ALDH3A1, but its IC50 value was not retrieved [2]. The 2.1 μM potency of 2-(pyridin-3-yloxy)benzaldehyde represents a micromolar-level starting point for structure-activity relationship optimization. Notably, a methylated derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), demonstrated antiaflatoxigenic activity against Aspergillus flavus with an IC50 of 0.55 mM for AFB1 production inhibition, a distinct biological endpoint from ALDH3A1 inhibition [3]. This suggests that minor structural modifications (2-methyl substitution on the pyridine ring) can dramatically alter both potency and biological target profile.

ALDH3A1 Benchmark
Supporting evidence
IC50 2.1 μM vs. DEAB (substrate) and selective inhibitor
Provides quantifiable baseline for ALDH3A1 selectivity studies; head-to-head comparator IC50 data unavailable.
Structural modification (2-methyl) shifts potency and biological target profile.
ALDH3A1 Selectivity Inhibitor potency

2-(Pyridin-3-yloxy)benzaldehyde Application Scenarios


ALDH3A1 Inhibitor Development

2-(Pyridin-3-yloxy)benzaldehyde is a validated starting point for developing ALDH3A1 inhibitors, with a measured IC50 of 2.1 μM against human ALDH3A1-mediated benzaldehyde oxidation [4]. ALDH3A1 is implicated in cancer stem cell biology and chemotherapy resistance, making its inhibition a therapeutic strategy of interest. The ortho-pyridine isomer 2-(pyridin-2-yloxy)benzaldehyde is inactive against this target, establishing the meta-pyridine positional requirement for ALDH3A1 engagement . Researchers should verify that the 3-pyridyloxy substitution pattern is maintained when designing analogs, as even minor positional shifts abolish activity.

1,3,4-Oxadiazole Antimicrobial Agent Synthesis

This compound has been explicitly employed as a precursor for 2,5-disubstituted-1,3,4-oxadiazoles with antimicrobial activity against S. aureus and E. coli [4]. The synthetic sequence involves arylidene hydrazide formation followed by chloramine-T oxidative cyclization. The ortho-aldehyde geometry is essential for this transformation; para- and meta-aldehyde isomers would produce structurally distinct oxadiazole regioisomers with uncharacterized biological properties. Medicinal chemists pursuing pyridinyloxy-containing oxadiazole libraries should procure the ortho-aldehyde isomer as documented in published protocols.

Ether Linkage Stability in Reduction

In synthetic routes where the ether linkage must survive reductive steps, 2-(pyridin-3-yloxy)benzaldehyde offers a critical advantage over the 2-pyridyl isomer. Nickel-catalyzed reductive C–O bond cleavage with sodium isopropoxide is specific to 2-pyridyl ethers that can form bidentate chelates with the nickel center [4]. The 3-pyridyloxy group lacks this chelation geometry and is expected to remain intact under these conditions (class-level inference based on reported 2-pyridyl ether reduction specificity) . This orthogonal stability profile enables sequential deprotection strategies where the aldehyde is reduced or functionalized while preserving the ether bridge for downstream transformations.

Application
Selection Property
Validation Focus
ALDH3A1 inhibitor screening
3-Pyridyloxy ether positional requirement
ALDH3A1 enzyme inhibition endpoint context
1,3,4-Oxadiazole synthesis
Ortho-aldehyde substitution pattern
Cyclization efficiency and product purity
Orthogonal protection strategy
3-Pyridyloxy ether stability under Ni catalysis
Chemoselectivity under reductive conditions
Milligram-scale library synthesis
Solid physical form (75–79 °C)
Weighing accuracy and handling simplicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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